
2-Cyclopentyl-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopentylisoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline core with a cyclopentyl group attached.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopentylisoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . This reaction is carried out under controlled conditions to ensure the formation of the desired isoindoline-1,3-dione scaffold. Another method involves the reaction of substituted imidazoles with tetraynes and oxygen, resulting in the formation of multifunctionalized isoindoline-1,3-dione derivatives .
Industrial Production Methods: Industrial production of 2-Cyclopentylisoindoline-1,3-dione may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Green chemistry principles, such as solventless reactions and the use of environmentally friendly reagents, are often employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopentylisoindoline-1,3-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are influenced by the specific substituents attached to the isoindoline core and the carbonyl groups.
Common Reagents and Conditions: Common reagents used in the reactions of 2-Cyclopentylisoindoline-1,3-dione include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride . Substitution reactions often involve nucleophiles such as amines and alcohols under basic or acidic conditions.
Major Products Formed: The major products formed from the reactions of 2-Cyclopentylisoindoline-1,3-dione depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .
Scientific Research Applications
2-Cyclopentylisoindoline-1,3-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds . In biology, it has been studied for its potential as a modulator of the dopamine receptor D2, suggesting applications in the treatment of neurological disorders such as Parkinson’s disease . In medicine, derivatives of isoindoline-1,3-dione have shown promise as antipsychotic agents and inhibitors of β-amyloid protein aggregation, indicating potential use in the treatment of Alzheimer’s disease . Additionally, this compound is used in the development of herbicides and polymer additives in the industry .
Mechanism of Action
The mechanism of action of 2-Cyclopentylisoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it modulates the dopamine receptor D2 by binding to its allosteric binding site, which influences the receptor’s activity and downstream signaling pathways . This modulation can result in therapeutic effects in neurological disorders. Additionally, the compound’s ability to inhibit β-amyloid protein aggregation suggests a mechanism involving the disruption of protein-protein interactions .
Comparison with Similar Compounds
2-Cyclopentylisoindoline-1,3-dione can be compared with other similar compounds such as isoindoline-1,3-dione derivatives with different substituents. These compounds share a common isoindoline core but differ in their substituent groups, which can influence their chemical reactivity and biological activity . For example, isoindoline-1,3-dione derivatives with aromatic substituents may exhibit enhanced anticancer activity compared to those with aliphatic substituents . The unique cyclopentyl group in 2-Cyclopentylisoindoline-1,3-dione may confer distinct properties, such as increased lipophilicity and improved binding affinity to certain molecular targets .
Similar Compounds
- Isoindoline-1,3-dione
- N-Substituted isoindoline-1,3-dione
- Fused multifunctionalized isoindoline-1,3-dione derivatives
Properties
CAS No. |
53291-79-5 |
|---|---|
Molecular Formula |
C13H13NO2 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
2-cyclopentylisoindole-1,3-dione |
InChI |
InChI=1S/C13H13NO2/c15-12-10-7-3-4-8-11(10)13(16)14(12)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2 |
InChI Key |
AKRVJBIXUJAYIE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


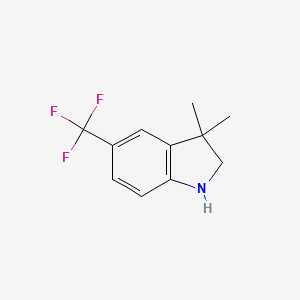

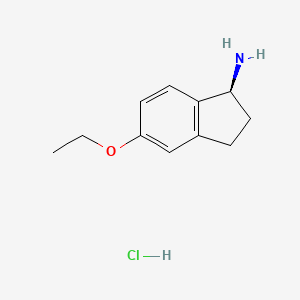


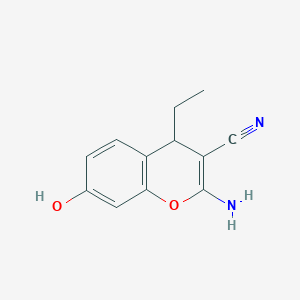
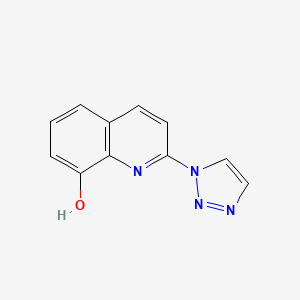
![8-[2-(Propan-2-ylidene)hydrazinyl]naphthalen-1-amine](/img/structure/B11889787.png)


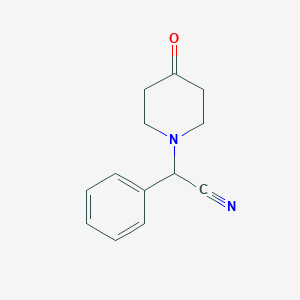

![1'-Ethylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11889833.png)

